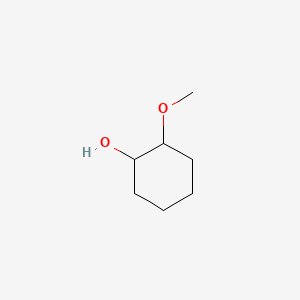
rac-(3R,4S)-4-(3-methylphenyl)pyrrolidine-3-carboxylic acid, trans
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Rac-(3R,4S)-4-(3-methylphenyl)pyrrolidine-3-carboxylic acid, trans (Rac-MPCA) is a chiral molecule that is of interest for its potential applications in fields such as medicinal chemistry and materials science. It is a small molecule that can be easily synthesized, and its chirality and chemical structure make it a useful starting material for the synthesis of a variety of compounds.
科学研究应用
Rac-(3R,4S)-4-(3-methylphenyl)pyrrolidine-3-carboxylic acid, trans has a variety of potential applications in scientific research. It has been used in the synthesis of a variety of compounds, including chiral drugs, chiral polymers, and chiral catalysts. It has also been used in the synthesis of a variety of chiral organometallic compounds, such as chiral copper and nickel complexes. In addition, rac-(3R,4S)-4-(3-methylphenyl)pyrrolidine-3-carboxylic acid, trans has been used in the synthesis of chiral polymers for use in drug delivery systems, and in the synthesis of chiral catalysts for use in asymmetric catalysis.
作用机制
The mechanism of action of rac-(3R,4S)-4-(3-methylphenyl)pyrrolidine-3-carboxylic acid, trans is not well understood. However, it is believed to involve the formation of a chiral intermediate, which is then converted into the desired product. The chiral intermediate is formed through the condensation of the aldehyde and the ketone, with the chiral catalyst. The intermediate is then converted into the desired product via a series of reactions, such as hydrogenation, hydrolysis, and oxidation.
Biochemical and Physiological Effects
The biochemical and physiological effects of rac-(3R,4S)-4-(3-methylphenyl)pyrrolidine-3-carboxylic acid, trans have not been extensively studied. However, it is believed to be relatively non-toxic, and it has been used in the synthesis of a variety of compounds. It is also believed to have some antioxidant properties, which may be beneficial in the treatment of certain diseases.
实验室实验的优点和局限性
Rac-(3R,4S)-4-(3-methylphenyl)pyrrolidine-3-carboxylic acid, trans has several advantages for laboratory experiments. It is a small molecule, which makes it easy to handle and store. It is also relatively non-toxic, which makes it safer to use in the laboratory. Additionally, it is easily synthesized, which makes it a useful starting material for the synthesis of a variety of compounds. However, it is not as widely used as some other chiral molecules, and its mechanism of action is not well understood.
未来方向
There are several potential future directions for rac-(3R,4S)-4-(3-methylphenyl)pyrrolidine-3-carboxylic acid, trans. One potential direction is the development of new synthesis methods for the synthesis of chiral molecules. Additionally, further research into the biochemical and physiological effects of rac-(3R,4S)-4-(3-methylphenyl)pyrrolidine-3-carboxylic acid, trans could reveal potential therapeutic applications. Finally, further research into the mechanism of action of rac-(3R,4S)-4-(3-methylphenyl)pyrrolidine-3-carboxylic acid, trans could lead to the development of new applications for the molecule.
合成方法
Rac-(3R,4S)-4-(3-methylphenyl)pyrrolidine-3-carboxylic acid, trans can be synthesized via an asymmetric aldol reaction. This reaction involves the condensation of an aldehyde and a ketone, with a chiral catalyst, to form a chiral product. The reaction is typically carried out in the presence of a base, such as sodium hydroxide. The chiral catalyst employed in this reaction can be a chiral amine, such as a chiral amino alcohol, or a chiral sulfoxide. The reaction is typically carried out in a solvent, such as dimethylformamide, and the reaction is typically complete within one hour.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for rac-(3R,4S)-4-(3-methylphenyl)pyrrolidine-3-carboxylic acid, trans involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "3-methylbenzaldehyde", "ethyl acetoacetate", "ammonium acetate", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "acetic anhydride", "pyrrolidine" ], "Reaction": [ "Step 1: Condensation of 3-methylbenzaldehyde and ethyl acetoacetate in the presence of ammonium acetate to form 3-methyl-5-phenyl-2-pyrazoline.", "Step 2: Reduction of 3-methyl-5-phenyl-2-pyrazoline with sodium borohydride in the presence of hydrochloric acid to form (3R,4S)-4-(3-methylphenyl)pyrrolidine.", "Step 3: Hydrolysis of (3R,4S)-4-(3-methylphenyl)pyrrolidine with sodium hydroxide to form rac-(3R,4S)-4-(3-methylphenyl)pyrrolidine-3-carboxylic acid.", "Step 4: Conversion of rac-(3R,4S)-4-(3-methylphenyl)pyrrolidine-3-carboxylic acid to the trans isomer using acetic anhydride and pyrrolidine." ] } | |
CAS 编号 |
2103401-56-3 |
产品名称 |
rac-(3R,4S)-4-(3-methylphenyl)pyrrolidine-3-carboxylic acid, trans |
分子式 |
C12H15NO2 |
分子量 |
205.3 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



